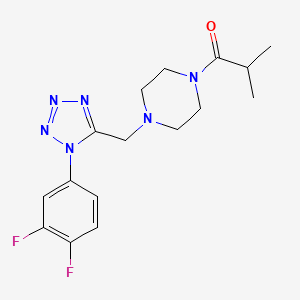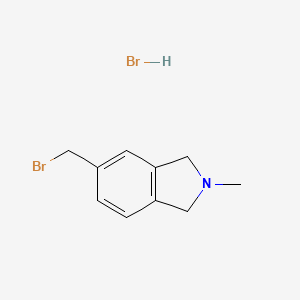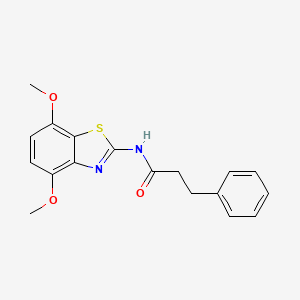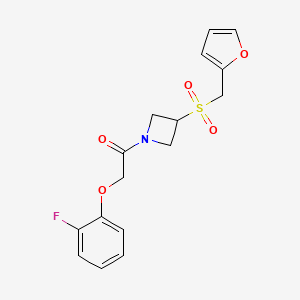
(5-クロロピリジン-3-イル)メタナミン二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
(5-Chloropyridin-3-yl)methanamine dihydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor binding studies.
Medicine: Research into potential therapeutic agents for various diseases often involves this compound.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals.
作用機序
Target of Action
The primary targets of (5-Chloropyridin-3-yl)methanamine dihydrochloride are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (5-Chloropyridin-3-yl)methanamine dihydrochloride . These factors include pH, temperature, and the presence of other molecules in the environment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloropyridin-3-yl)methanamine dihydrochloride typically involves the chlorination of pyridine derivatives followed by amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of (5-Chloropyridin-3-yl)methanamine dihydrochloride involves large-scale chemical reactors and stringent quality control measures. The process includes steps such as purification through crystallization and drying under vacuum to obtain the final product .
化学反応の分析
Types of Reactions
(5-Chloropyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce amine derivatives .
類似化合物との比較
Similar Compounds
- (5-Bromopyridin-3-yl)methanamine dihydrochloride
- (5-Fluoropyridin-3-yl)methanamine dihydrochloride
- (5-Iodopyridin-3-yl)methanamine dihydrochloride
Uniqueness
(5-Chloropyridin-3-yl)methanamine dihydrochloride is unique due to its specific chlorine substitution, which imparts distinct chemical properties and reactivity compared to its bromine, fluorine, and iodine counterparts .
特性
CAS番号 |
1380300-42-4 |
|---|---|
分子式 |
C6H8Cl2N2 |
分子量 |
179.04 g/mol |
IUPAC名 |
(5-chloropyridin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H7ClN2.ClH/c7-6-1-5(2-8)3-9-4-6;/h1,3-4H,2,8H2;1H |
InChIキー |
XSPVSFYWWIETPM-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC=C1Cl)CN.Cl.Cl |
正規SMILES |
C1=C(C=NC=C1Cl)CN.Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B2403557.png)
![2-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B2403559.png)
![ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2403561.png)



![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-nitrobenzenesulfonamide](/img/structure/B2403569.png)






![3-methyl-5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2403580.png)
